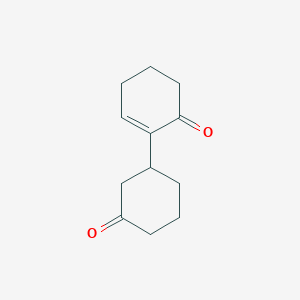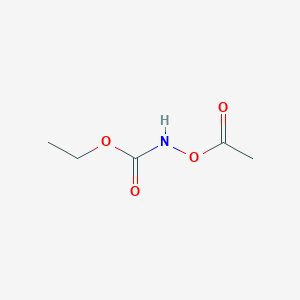
Ethyl acetoxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl acetoxycarbamate is an organic compound with the molecular formula C₅H₉NO₄. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group and the hydrogen atom of the amino group is replaced by an acetoxy group. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Ethyl acetoxycarbamate can be synthesized through several methods. One common method involves the esterification of carbamic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of ethyl chloroformate with acetic acid, followed by the addition of ammonia. Industrial production often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Ethyl acetoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form carbamic acid and ethanol.
Oxidation: It can be oxidized to form corresponding carbamates and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and oxidizing agents. .
Aplicaciones Científicas De Investigación
Ethyl acetoxycarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Mecanismo De Acción
The mechanism of action of ethyl acetoxycarbamate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with them. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming a carbamate group that interacts with the active site of the enzyme. This interaction can inhibit the enzyme’s activity and affect various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl acetoxycarbamate is similar to other carbamate compounds, such as ethyl carbamate and methyl carbamate. it is unique due to the presence of the acetoxy group, which imparts different chemical properties and reactivity. Similar compounds include:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Methyl carbamate: Used in the production of pesticides and as a reagent in organic synthesis. This compound’s unique structure makes it suitable for specific applications where other carbamates may not be as effective
Propiedades
Número CAS |
2139-89-1 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(ethoxycarbonylamino) acetate |
InChI |
InChI=1S/C5H9NO4/c1-3-9-5(8)6-10-4(2)7/h3H2,1-2H3,(H,6,8) |
Clave InChI |
PWDCNDKCDGSDGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




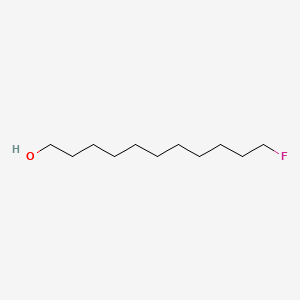


![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
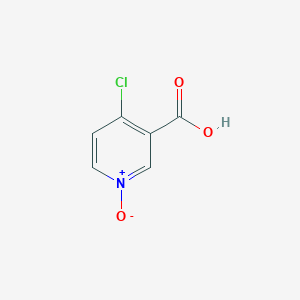
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
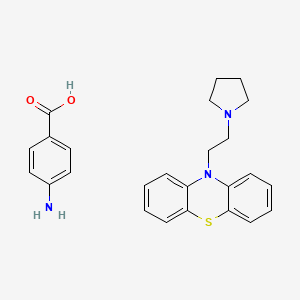
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
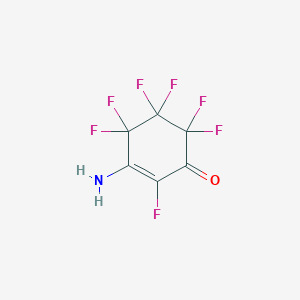
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)

